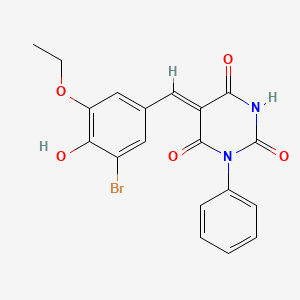
2-benzoyl-3-(2,4-dimethoxyphenyl)acrylonitrile
Overview
Description
2-benzoyl-3-(2,4-dimethoxyphenyl)acrylonitrile, also known as DMBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science. DMBA is a derivative of chalcone, a natural compound that exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. DMBA has a similar chemical structure to chalcone and has been shown to exhibit similar biological activities, making it a promising compound for further investigation.
Scientific Research Applications
Corrosion Inhibition
One of the notable applications of compounds related to 2-benzoyl-3-(2,4-dimethoxyphenyl)acrylonitrile is in the field of corrosion inhibition. Research by Chafiq et al. (2020) investigated spirocyclopropane derivatives, which are structurally similar, for their effectiveness in preventing mild steel corrosion in acidic solutions. These compounds showed significant inhibition properties, attributed to the π-electrons in the aromatic ring and lone-pair electrons in the methoxy group, enhancing adsorption onto the iron surface (Chafiq et al., 2020).
Polymerization and Copolymerization Processes
Various studies have focused on the polymerization and copolymerization processes involving acrylonitrile, a chemical component related to 2-benzoyl-3-(2,4-dimethoxyphenyl)acrylonitrile. Kumar and Gupta (1982) found that applying shear increased the rate of solution polymerization of acrylonitrile, indicating potential efficiency improvements in polymer production processes (Kumar & Gupta, 1982).
Material Fabrication and Characterization
In the context of material science, the related compound acrylonitrile has been utilized in the fabrication of various materials. For instance, Raval, Patel, and Vyas (2002) synthesized and characterized glass fiber reinforced composites from acrylonitrile copolymers, highlighting its potential in creating advanced materials (Raval, Patel, & Vyas, 2002).
Antimicrobial Applications
The development of antimicrobial agents is another significant area of application. Farag et al. (2019) conducted a study on nanocomposite hydrogels, incorporating acrylonitrile, for antimicrobial applications. This research underscores the potential of such compounds in healthcare and biotechnology (Farag et al., 2019).
properties
IUPAC Name |
(E)-2-benzoyl-3-(2,4-dimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-9-8-14(17(11-16)22-2)10-15(12-19)18(20)13-6-4-3-5-7-13/h3-11H,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAPGXQMYSMFKJ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-biphenylylcarbonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B3903889.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3903897.png)
![ethyl 2-(4,5-dimethoxy-2-nitrobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903904.png)
![{3-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3903916.png)
![ethyl 4-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B3903930.png)
![(3aS*,6aS*)-2-benzyl-5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B3903933.png)
![3-[2-({[1-(2-furylmethyl)piperidin-3-yl]carbonyl}amino)ethoxy]benzoic acid](/img/structure/B3903934.png)
![N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B3903935.png)

![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B3903956.png)
![N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3903971.png)
